molecular formula C19H21N5O4S3 B4614740 ethyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate

ethyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate

Cat. No. B4614740
M. Wt: 479.6 g/mol
InChI Key: MUHIDAGLNKTWBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic thiophene or triazole derivatives, leading to complex heterocyclic structures. For example, the synthesis of 4-amino-5-(thien-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, a compound with a somewhat similar structural motif, was achieved by treating N-propionyl-2-thien-2-ylethane-hydrazonoate with hydrazine hydrate. The synthesis process showcases the complexity and precision required in creating specific heterocyclic compounds (Sancak, Er, Ünver, Yıldırım, Değirmencioğlu, & Serbest, 2007).

Molecular Structure Analysis

The molecular structure of related compounds reveals a stable configuration often stabilized by intramolecular hydrogen bonding. For instance, the structure of N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea exhibits stabilization through such hydrogen bonds, indicative of the intricate molecular arrangements possible within this class of compounds (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes a range of reactions, from heterocyclization to the formation of Schiff bases and complexation with metals. These reactions underscore the compounds' versatility and reactivity, paving the way for diverse chemical applications and studies on their reactivity and interactions (Sancak et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as their crystal structure and melting points, are crucial for understanding their stability and suitability for various applications. X-ray diffraction techniques and spectroscopic methods often reveal the compounds' solid-state structure and intermolecular interactions, which are essential for predicting their behavior in different environments (Dolzhenko et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form complexes with metals, highlight the compounds' chemical versatility. These properties are critical for their potential applications in catalysis, material science, and as intermediates in organic synthesis (Sancak et al., 2007).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of related thiophene and triazole derivatives in the synthesis of heterocyclic compounds. For instance, the Gewald reaction has been employed to synthesize 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, showcasing the potential of such compounds in generating diverse heterocyclic structures with potential biological activities (Sun, Huang, & Ding, 2010).

Application in Dye Synthesis

Compounds structurally related to ethyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate have been applied in the synthesis of dyes. For example, synthesis of 5-arylazothiophene derivatives, which serve as thiophene azo dyes, indicates the role of similar thiophene derivatives in producing materials with desirable coloration properties for industrial applications (Sabnis, Kazemi, & Rangnekar, 1991).

Development of Pharmacologically Active Compounds

The structural framework of thiophene and triazole derivatives, closely related to the compound , has been foundational in developing molecules with significant biological activities. A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes uncovered their pronounced anti-proliferative activity and tumor cell selectivity, indicating the potential of such derivatives in cancer research (Thomas et al., 2017).

properties

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[[2-[[4-methyl-5-(5-methylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S3/c1-5-28-18(27)13-10(3)14(15(20)26)31-17(13)21-12(25)8-30-19-23-22-16(24(19)4)11-6-9(2)29-7-11/h6-7H,5,8H2,1-4H3,(H2,20,26)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHIDAGLNKTWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CSC2=NN=C(N2C)C3=CSC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate

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